molecular formula C23H28ClN3O7 B609046 Minocycline hydrochloride

Minocycline hydrochloride

Cat. No.: B609046
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-VQAITOIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minocycline hydrochloride is a broad-spectrum tetracycline antibiotic used to treat various bacterial infections. It is a semi-synthetic derivative of tetracycline and is known for its high efficacy against both gram-positive and gram-negative bacteria. This compound is commonly used to treat conditions such as acne, respiratory infections, and certain sexually transmitted infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minocycline hydrochloride can be synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of the tetracycline structure to enhance its antibacterial properties. One common method involves dissolving minocycline in a mixed solvent of alcohol and water, followed by crystallization and drying to obtain this compound hydrate crystals .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process includes steps such as dissolution, crystallization, filtration, and drying .

Chemical Reactions Analysis

Diazotization and Reductive Amination

A primary synthesis route involves diazotization of 9-aminominocycline followed by reductive amination:

  • Reagents : Isobutyl nitrite (diazotizing agent), palladium on carbon (reduction catalyst), sulfuric acid .

  • Conditions : Reaction in N,N-dimethylformamide (DMF) at 70°C for 45 minutes .

  • Yield : 85% (Example 5 in ).

Hydrogenation of Demethylchlortetracycline

Alternative methods use catalytic hydrogenation under acidic conditions:

  • Catalyst : Raney nickel in methanol or ethanol .

  • Conditions : Hydrogen pressure (2–5 MPa), temperature (40–50°C), reaction time (5–8 hours) .

  • Yield : 85–94% (HPLC purity: 95.6–97.8%) .

Table 1: Comparative Synthesis Routes

Reaction TypeReagents/CatalystsConditionsYield (%)Source
Diazotization-ReductionIsobutyl nitrite, Pd/C70°C, DMF, 45 min85
Catalytic HydrogenationRaney Ni, p-TsOH40–50°C, 2–5 MPa H₂, 5–8 hrs88–94
Reductive AminationRhodium catalyst, H₂Alcoholic solvent, 50°C90–95

Metabolic Transformations

Minocycline undergoes hepatic metabolism via oxidative and demethylation pathways:

  • Primary Metabolites : 9-Hydroxyminocycline (major) and N-demethylated derivatives .

  • Enzymes : Cytochrome P450 (CYP3A4 and CYP2C9) mediate oxidation .

  • Excretion : 4.5–34% eliminated via urine or feces, depending on route .

Key Findings :

  • Demethylation occurs at positions 7 and 9, reducing antibacterial activity .

  • Metabolites retain partial anti-inflammatory properties, relevant to neuroprotection .

Degradation Pathways

This compound degrades under specific physicochemical conditions:

pH-Dependent Hydrolysis

  • Stability : Degrades rapidly at pH < 2 (gastric acid) or > 9 (alkaline conditions) .

  • Products : Epianhydro-minocycline (acidic) and isotetracycline derivatives (alkaline) .

Adsorption Mechanisms

Studies using modified aerogels (RF-G1) show:

  • Mechanisms : π–π stacking, π-cation interactions, and hydrogen bonding .

  • Adsorption Capacity : 460.5 mg/g at pH 6 .

Table 2: Stability and Adsorption Data

Condition/ParameterValue/OutcomeSource
Optimal adsorption pH6
Adsorption capacity (RF-G1)460.5 mg/g
Serum protein binding76%
Half-life (human)11–23 hours

Reactivity in Pharmaceutical Formulations

  • Incompatibilities : Reacts with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble chelates .

  • Excipient Interactions : Binds to stearate lubricants, reducing dissolution rates .

Environmental Degradation

  • Photolysis : UV exposure accelerates degradation, forming quinone derivatives .

  • Microbial Metabolism : Aerobic bacteria in wastewater mediate partial mineralization .

Scientific Research Applications

Anti-Inflammatory Effects

Minocycline exhibits significant anti-inflammatory properties, making it useful in treating various dermatological conditions. Clinical studies have confirmed its efficacy in managing inflammatory acne, rosacea, and other skin disorders characterized by an overactive immune response .

Key Studies:

  • A review highlighted minocycline's role in managing non-infectious dermatitis and its potential application in conditions like pyoderma gangrenosum and sarcoidosis .

Neuroprotection

Research demonstrates minocycline's neuroprotective effects in several neurodegenerative diseases, including:

  • Parkinson's Disease
  • Alzheimer's Disease
  • Multiple Sclerosis

In experimental models, minocycline has shown the ability to inhibit neuronal cell death and reduce inflammation associated with these conditions .

Mechanisms of Action:

  • Inhibition of nitric oxide synthase (iNOS) and modulation of microglial activation are among the proposed mechanisms through which minocycline exerts its neuroprotective effects .

Immunomodulation

Minocycline has been studied for its immunomodulatory properties, particularly in autoimmune diseases. It has been used off-label for conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its ability to modulate immune responses may help manage disease activity and inflammation .

Case Studies:

  • A series of cases reported autoimmune hepatitis associated with minocycline use, indicating the need for careful monitoring when prescribing this medication for long-term treatment .

Off-Label Uses

Minocycline is utilized in various off-label applications due to its broad therapeutic profile:

Condition Application
AcneTreatment of moderate to severe acne
RosaceaManagement of inflammatory symptoms
PeriodontitisUsed adjunctively for periodontal disease
Autoimmune DisordersConditions like scleroderma and rheumatoid arthritis
Neurodegenerative DiseasesExperimental treatment for Parkinson's disease and multiple sclerosis

Mechanism of Action

Minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial growth and replication .

Biological Activity

Minocycline hydrochloride is a tetracycline antibiotic with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the various mechanisms through which minocycline exerts its biological effects, supported by case studies and research findings.

Minocycline's biological activity can be categorized into several key mechanisms:

  • Antimicrobial Activity :
    • Minocycline is effective against both gram-positive and gram-negative bacteria. Its lipophilicity allows it to penetrate tissues effectively, making it suitable for treating infections such as acne vulgaris and respiratory tract infections .
  • Anti-inflammatory Effects :
    • The compound exhibits significant anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This inhibition contributes to its efficacy in treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Neuroprotective Properties :
    • Minocycline has been shown to prevent apoptosis in neuronal cells, inhibiting the release of cytochrome c from mitochondria, which is crucial in the apoptotic pathway. This action has been demonstrated in various models of neurodegeneration, including ALS and Huntington's disease .
  • Antioxidant Activity :
    • The compound also exhibits antioxidant properties, reducing oxidative stress in cells and tissues, which is beneficial in neuroprotection and inflammation reduction .

Pharmacokinetics

Minocycline is characterized by its pharmacokinetic profile:

  • Absorption : It is well-absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours.
  • Distribution : The volume of distribution ranges from 0.14 to 0.7 L/kg, with high concentrations found in the central nervous system (CNS) and skin due to its lipophilicity .
  • Metabolism : Primarily metabolized by CYP3A4 through hydroxylation and N-demethylation.
  • Elimination : The serum half-life varies between 11 to 24 hours, with about 5% to 12% eliminated unchanged in urine .

Case Studies

  • Neuroprotection in ALS :
    • A study demonstrated that minocycline delayed the progression of ALS-like symptoms in SOD-1 mutant mice by inhibiting apoptosis and promoting neuronal survival .
  • Acne Treatment :
    • Clinical trials have shown that topical formulations of minocycline foam (4%) are effective for moderate to severe acne vulgaris, significantly reducing inflammatory lesion counts compared to vehicle treatments .
  • Drug Hypersensitivity Syndrome (DHS) :
    • A reported case highlighted minocycline-induced DHS leading to autoimmune sequelae such as hyperthyroidism and type 1 diabetes mellitus, emphasizing the need for careful monitoring during treatment .

Research Findings

A systematic review examined minocycline's role in treating nosocomial infections, revealing a clinical success rate of approximately 88% among patients treated for osteomyelitis and other serious infections. The review indicated promising activity against multidrug-resistant Acinetobacter baumannii isolates .

Summary Table of Key Findings

Mechanism/EffectDescriptionReferences
AntimicrobialEffective against gram-positive/negative bacteria
Anti-inflammatoryInhibits MMPs; reduces inflammation
NeuroprotectivePrevents apoptosis; protects neurons
AntioxidantReduces oxidative stress
Clinical Success Rate88% success in treating nosocomial infections

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJXVDPDEQKTCV-VQAITOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10118-90-8 (Parent)
Record name Minocycline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987
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DSSTOX Substance ID

DTXSID8044545
Record name Minocycline hydrochloride
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Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13614-98-7
Record name Minocycline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE HYDROCHLORIDE
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Record name Minocycline hydrochloride
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Record name [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
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Record name MINOCYCLINE HYDROCHLORIDE
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Q & A

A: Minocycline Hydrochloride, a broad-spectrum tetracycline antibiotic, inhibits bacterial protein synthesis. [] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the binding of tRNA to the mRNA-ribosome complex. This interference effectively disrupts the crucial process of protein synthesis, ultimately leading to bacterial growth inhibition or death. []

A: Yes, in addition to its antibacterial activity, this compound demonstrates anti-inflammatory effects. Research indicates that it can inhibit the production of TNF-α, a potent pro-inflammatory cytokine, in LPS-stimulated macrophages. [] This suggests a potential role for this compound in managing inflammatory conditions, including periodontal diseases. [, , , , ]

ANone: this compound has the chemical formula C23H27N3O7·HCl and a molecular weight of 493.94 g/mol.

A: Yes, UV spectrophotometry is commonly employed for the detection and quantification of this compound. The maximum absorbance wavelength (λmax) for this compound is typically observed at 274 nm. []

A: Studies have investigated the stability of this compound in ointment formulations. For instance, a study on an extended-release this compound ointment showed promising stability and sustained-release characteristics suitable for topical applications. []

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